molecular formula C28H30N4O4 B11171398 1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11171398
M. Wt: 486.6 g/mol
InChI Key: FAGDMKMKJVZLHQ-UHFFFAOYSA-N
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Description

1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the furan-2-ylcarbonyl intermediate: This can be achieved by reacting furan with an appropriate acylating agent under acidic or basic conditions.

    Synthesis of the piperidine-4-carboxamide: This involves the reaction of piperidine with a suitable carboxylating agent.

    Coupling of the phenylpiperazine moiety: The phenylpiperazine is introduced through a coupling reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The furan ring may also contribute to the compound’s overall bioactivity by participating in hydrogen bonding and π-π interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylcarbonyl)piperidin-4-one: A simpler analog that lacks the phenylpiperazine moiety.

    1-(furan-2-ylcarbonyl)-N-phenylpiperidine-4-carboxamide: Similar structure but without the phenylpiperazine group.

    N-(2-phenylpiperazin-1-yl)benzamide: Contains the phenylpiperazine moiety but lacks the furan and piperidine rings.

Uniqueness

1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and a phenylpiperazine moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H30N4O4/c33-26(21-12-14-31(15-13-21)28(35)25-11-6-20-36-25)29-24-10-5-4-9-23(24)27(34)32-18-16-30(17-19-32)22-7-2-1-3-8-22/h1-11,20-21H,12-19H2,(H,29,33)

InChI Key

FAGDMKMKJVZLHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)C5=CC=CO5

Origin of Product

United States

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